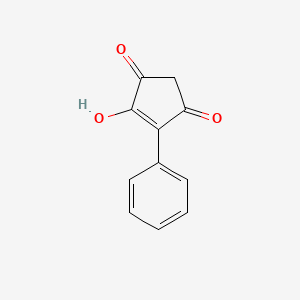

4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione

Description

Properties

CAS No. |

36394-22-6 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione |

InChI |

InChI=1S/C11H8O3/c12-8-6-9(13)11(14)10(8)7-4-2-1-3-5-7/h1-5,14H,6H2 |

InChI Key |

FDFWUEDHNVOGMV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=C(C1=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclobutenone Rearrangement

One prominent method involves the thermal rearrangement of 4-hydroxy-4-phenylethynyl-2-cyclobutenones to 2-phenylidene-4-cyclopentene-1,3-diones, which are closely related to 4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione. This process proceeds through an electrocyclic ring opening of the cyclobutenone to a ketene intermediate, followed by ring closure to form the cyclopentenedione ring system.

- The reaction can be performed by heating the cyclobutenone derivatives in solvents such as ethyl acetate at room temperature or by thermolysis at elevated temperatures (e.g., 120 °C) without solvent.

- The presence of substituents like phenyl or ferrocenyl groups influences the reactivity and product distribution.

- Purification is commonly achieved by flash chromatography on silica gel using hexane/ethyl acetate mixtures as eluents.

Preparation from Squaric Acid Derivatives

Another synthetic approach starts from squaric acid, which is converted into disubstituted cyclobutenediones through reactions with organolithium reagents and subsequent protection steps.

- For example, treatment of squaric acid with aryllithium reagents followed by silyl protection yields cyclobutenediones substituted with phenyl groups.

- These cyclobutenediones can then undergo rearrangement under thermal conditions to yield cyclopentenediones such as 4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione.

Aldehyde Condensation Method

A classical method involves the oxidation of dihydroxycyclopentene derivatives to 4-cyclopentene-1,3-diones, which are then condensed with aromatic aldehydes to form alkylidene-substituted cyclopentenediones.

- This method is useful for introducing phenyl substituents at the 5-position.

- The condensation typically proceeds under acidic or basic catalysis, with reaction conditions optimized for yield and purity.

Experimental Data and Reaction Conditions

Mechanistic Insights

The key mechanistic step in the preparation of 4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione is the electrocyclic ring opening of the cyclobutenone ring to a ketene intermediate, followed by ring closure to form the cyclopentenedione.

- The phenyl substituent stabilizes intermediates through resonance, favoring selective formation of the cyclopentenedione.

- Radical stabilization by substituents such as ferrocenyl groups can further influence product distribution, as seen in related compounds.

Comparative Synthesis Summary

| Method | Starting Material | Key Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Cyclobutenone thermal rearrangement | 4-hydroxy-4-phenylethynyl-2-cyclobutenone | Electrocyclic ring opening/closure | High selectivity, mild conditions | Requires specialized precursors |

| Squaric acid derivative route | Squaric acid + aryllithium | Organolithium addition, rearrangement | Versatile substitution patterns | Multi-step, temperature sensitive |

| Aldehyde condensation | Dihydroxycyclopentene + aldehyde | Oxidation, condensation | Simple reagents, direct phenyl introduction | Moderate yields, possible side reactions |

Research Findings and Literature Support

- Mustafa Köktürk’s 2005 thesis extensively discusses the synthesis of ferrocenylidene cyclopentenediones via cyclobutenone rearrangements, highlighting the reaction conditions, purification methods, and mechanistic proposals relevant to phenyl-substituted analogs.

- The synthesis of 4-phenyl-4-cyclopentene-1,3-dione derivatives has been documented in Tetrahedron Letters and related journals, confirming the condensation and rearrangement strategies.

- Supporting information from the Royal Society of Chemistry details NMR and HRMS data for related cyclopentenedione derivatives, confirming structural assignments and purity of synthesized compounds.

- Related studies on cyclopentane-1,3-diones and their substituted derivatives provide insights into chemoselective benzylation and hydrolysis steps useful for preparing phenyl-substituted cyclopentenediones.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Formation of 4-oxo-5-phenylcyclopent-4-ene-1,3-dione.

Reduction: Formation of 4-hydroxy-5-phenylcyclopentane-1,3-dione.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione is its use as a herbicide. Research indicates that compounds within this class exhibit potent herbicidal activity against grassy monocotyledonous weeds, such as Lolium, Alopecurus, and Echinochloa . The mechanism of action typically involves inhibiting plant growth by disrupting essential physiological processes.

Key Findings:

- Post-Emergence Activity: Certain derivatives have shown significant efficacy in controlling weed populations post-emergence, making them valuable in agricultural practices .

- Selective Herbicides: The specificity of these compounds allows for targeted application, minimizing damage to desirable crops while effectively managing weed growth .

Antifungal Activity

4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione and its derivatives have been investigated for their antifungal properties. Studies demonstrate that related compounds exhibit strong in vitro antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans .

Case Study:

In a study examining the structure-activity relationship of cyclopentenedione derivatives, it was found that modifications to the phenyl group significantly enhanced antifungal potency. The compound's ability to disrupt fungal cell membranes is a proposed mechanism for its activity .

Antitumor Properties

Emerging research suggests that 4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione may possess antitumor properties. Compounds derived from cyclopentenediones have been shown to inhibit tumor growth in various cancer cell lines.

Research Insights:

A study focused on ferrocenylidene derivatives of cyclopentenediones indicated that these compounds exhibited notable cytotoxicity against several tumor types. The incorporation of ferrocenyl groups was found to enhance the overall reactivity and biological activity of the compounds .

Synthesis and Structural Variations

The synthesis of 4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione involves various chemical methodologies that allow for structural modifications to optimize its biological activity. Techniques such as thermolysis and cross-coupling reactions are commonly employed to produce derivatives with enhanced properties.

Synthesis Overview:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Thermolysis | Heating cyclobutenones to form cyclopentenediones | 70 - 80 |

| Cross-Coupling Reactions | Utilizing Grubbs catalyst for functionalization | 60 - 75 |

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione can be contextualized by comparing it to related cyclopentene diones and other dione-containing compounds. Below is a detailed analysis:

Cyclopentene Dione Derivatives

Key Observations:

- Halogenated derivatives exhibit higher polarity and toxicity due to bromine/chlorine atoms, making them environmentally concerning DBPs .

- Molecular Weight : The bis-hydroxyphenyl derivative (C₁₇H₁₂O₅) has a significantly higher molecular weight (296.28 g/mol) than the phenyl (188.18 g/mol) and methyl (126.11 g/mol) analogs, impacting solubility and pharmacokinetic profiles .

Other Dione-Containing Compounds

- Piperazine-2,3-dione Derivatives : These compounds feature a six-membered piperazine ring with two dione groups. For example, 1,4-disubstituted piperazine-2,3-diones exhibit improved lipophilicity (ClogP values ~1.5–2.5) compared to piperazine, enhancing their anthelmintic activity against parasites like Fasciola hepatica .

- Indolin-1,3-dione Derivatives : Substituted indolin-diones demonstrate selective affinity for sigma (σ) receptor subtypes. For instance, indolin-2,3-dione derivatives show high selectivity for σ2 receptors (Kis2 = 42 nM) but low σ1 affinity (>3000 nM), highlighting scaffold-dependent receptor interactions .

Functional Comparisons:

- The cyclopentene dione core in 4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione enables conjugation and keto-enol tautomerism, which may facilitate redox or catalytic interactions. In contrast, piperazine-2,3-diones leverage their rigid ring structure for target-specific binding in antiparasitic applications .

- Halogenated cyclopentene diones, despite structural similarities to the target compound, are primarily hazardous DBPs rather than therapeutic candidates .

Biological Activity

4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a cyclopentene ring with hydroxyl and phenyl substituents, allows it to participate in various chemical transformations that may confer significant biological effects.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione is C11H8O3, with a molecular weight of approximately 188.18 g/mol. The compound features two carbonyl groups and a hydroxyl group that contribute to its reactivity and biological interactions .

Antitumor Properties

Research indicates that derivatives of cyclopentenediones, including 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione, exhibit antitumor activity . Studies have shown that compounds with similar structural characteristics can inhibit the growth of various tumor cell lines. For instance, a study highlighted the synthesis of 2-Arylidine-4-cyclopentene-1,3-diones, which demonstrated significant antitumor effects against a range of cancers .

Antioxidant Activity

The compound also possesses antioxidant properties , which are crucial in combating oxidative stress linked to numerous diseases. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals.

The biological activity of 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione is hypothesized to involve several mechanisms:

- Inhibition of Tumor Cell Proliferation : By interfering with cellular signaling pathways that promote cell division.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Antioxidative Defense : Reducing oxidative damage by neutralizing free radicals.

Study on Antitumor Activity

A specific case study investigated the effects of 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione on human cancer cell lines. The results showed:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 15 µM

- MCF7: 20 µM

- A549: 25 µM

These findings suggest that the compound has varying degrees of efficacy against different cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-Hydroxy-5-phenylcyclopent-4-ene-1,3-dione. Below is a comparison highlighting their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-5-methylcyclopentane-1,3-dione | Methyl substitution instead of phenyl | Exhibits different reactivity due to methyl group |

| 2-Hydroxyarylidene cyclopentene derivatives | Arylidene substituents | Known for significant antitumor activity |

| Cyclopentenedione derivatives | Varying substituents on the cyclopentene ring | Diverse biological activities based on substitutions |

Q & A

Addressing discrepancies in synthetic yields across literature reports

- Variables include raw material quality (e.g., purity of phenyl precursors) and reaction atmosphere (moisture-sensitive steps may require inert conditions). Replicate experiments with controlled variables and report detailed protocols (e.g., equivalents of reagents, stirring rate) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.